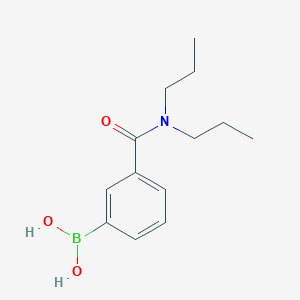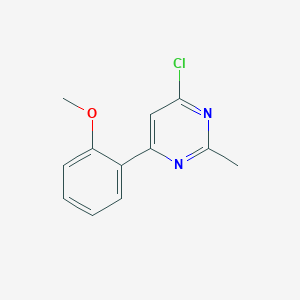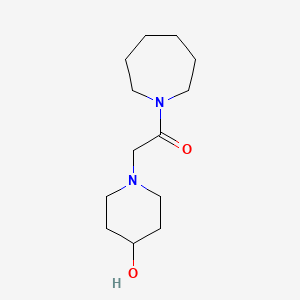
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, or 1-Azepan-2-yl-4-hydroxypiperidine (1-A2HP), is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the piperidine class of compounds, and is used as an intermediate in the synthesis of a variety of different compounds. 1-A2HP has been studied for its potential as a drug target, its biochemical and physiological effects, and its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Protein Kinase B Inhibition
Azepane derivatives, including those structurally related to "1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one", have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). Studies have led to the development of plasma-stable compounds with significant inhibitory activity, contributing to the potential therapeutic targeting of PKB-alpha in diseases (Breitenlechner et al., 2004).
Magnetic Properties in Manganese(III) Chains
Research on azide-bridged manganese(III) chain compounds, incorporating azepane-based ligands, has elucidated their magnetic properties. These studies provide insights into the magnetostructural relationships within these compounds, offering potential applications in materials science and magnetic data storage (Song et al., 2014).
Antimicrobial Activity
Novel imidazo[1,2-a]azepin-1-ium bromides with a biphenyl moiety, related to the core structure of interest, have demonstrated promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research highlights the potential of azepane derivatives in developing new antimicrobial agents (Demchenko et al., 2020).
Chemical Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural characterization of compounds containing the azepane ring. For instance, the crystal structure analysis of azepan-2-one derivatives provides valuable information on molecular conformations and supramolecular interactions, which is crucial for designing compounds with desired physical and chemical properties (Pradeep et al., 2014).
Conversion into δ-Lactams and γ-Lactones
Aziridine derivatives have been transformed into δ-lactams and γ-lactones, showcasing the versatility of azepane-related structures in synthetic organic chemistry. These transformations open pathways to various biologically active compounds and pharmaceutical intermediates (Vervisch et al., 2012).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12-5-9-14(10-6-12)11-13(17)15-7-3-1-2-4-8-15/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUAPKNSSUNURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



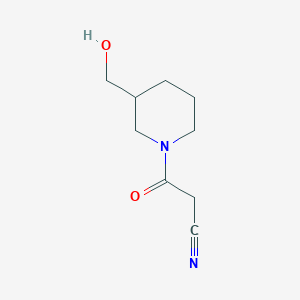
![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)


![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)
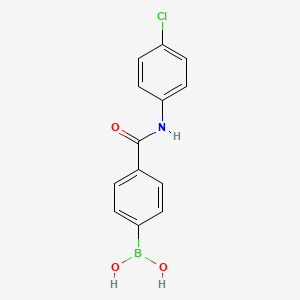
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)
amine](/img/structure/B1486646.png)
